6-(4-fluorophenyl)-N-mesityl-3-methylimidazo[2,1-b]thiazole-2-carboxamide
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Overview
Description
6-(4-fluorophenyl)-3-methyl-N-(2,4,6-trimethylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound of interest in medicinal chemistry due to its potential antiproliferative activities against various cancer cell lines . This compound belongs to the imidazo[2,1-b][1,3]thiazole family, which is known for its diverse biological activities.
Preparation Methods
The synthesis of 6-(4-fluorophenyl)-3-methyl-N-(2,4,6-trimethylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves the reaction of thiourea, acetone, and 4-fluorobenzoyl bromide under specific conditions . The reaction proceeds through the formation of an intermediate imidazo[2,1-b][1,3]thiazole, which is then further reacted with 2,4,6-trimethylphenyl isocyanate to yield the final product. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Scientific Research Applications
6-(4-fluorophenyl)-3-methyl-N-(2,4,6-trimethylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide has been studied for its antiproliferative activities against various cancer cell lines . It has shown potential as an anticancer agent, with some derivatives exhibiting superior potency compared to standard drugs like Sorafenib. Additionally, this compound and its derivatives have been explored for their photoelectric properties, making them candidates for use in light-emitting diodes (LEDs) and other optoelectronic devices .
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-3-methyl-N-(2,4,6-trimethylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide involves the inhibition of specific molecular targets involved in cell proliferation. It is believed to interfere with signaling pathways that regulate cell growth and survival, leading to the induction of apoptosis in cancer cells . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar compounds include other imidazo[2,1-b][1,3]thiazole derivatives, such as:
- 6-(4-fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b][1,3]thiazole
- 3-methyl-6-(3,5-difluorophenyl)imidazo[2,1-b][1,3]thiazole
- 3-methyl-6-(3,4,5-trifluorophenyl)imidazo[2,1-b][1,3]thiazole
These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and applications. The unique combination of the 4-fluorophenyl and 2,4,6-trimethylphenyl groups in 6-(4-fluorophenyl)-3-methyl-N-(2,4,6-trimethylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide contributes to its distinct properties and potential therapeutic benefits.
Properties
Molecular Formula |
C22H20FN3OS |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-3-methyl-N-(2,4,6-trimethylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
InChI |
InChI=1S/C22H20FN3OS/c1-12-9-13(2)19(14(3)10-12)25-21(27)20-15(4)26-11-18(24-22(26)28-20)16-5-7-17(23)8-6-16/h5-11H,1-4H3,(H,25,27) |
InChI Key |
XWPCKNQDKMHVMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C)C |
Origin of Product |
United States |
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